1,4-Diazabicyclo[2.2.2]octane;trimethylalumane
Description
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane, also referred to as bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me₃), is a coordination compound formed by the adduction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with trimethylaluminum (AlMe₃) . DABCO is a bicyclic tertiary diamine with two bridgehead nitrogen atoms, conferring strong basicity and catalytic utility in organic synthesis . The trimethylalumane component enhances its reactivity as a methylating agent, enabling applications in late-stage methylation of complex substrates, such as natural product derivatives (e.g., chromane and estrone), under optimized conditions (toluene, 150°C, N₂ atmosphere) . Its structure combines the rigid DABCO framework with AlMe₃, creating a thermally stable reagent suitable for high-temperature reactions .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trimethylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAITCRSVOCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Al2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586917 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane--trimethylalumane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137203-34-0 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane--trimethylalumane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed Cyclization
The patented method (US2977363A) employs acidic siliceous catalysts (e.g., silica-alumina) to promote cyclization at elevated temperatures. Key parameters include:
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Feedstock Ratio : 50–75 mol% DEA and 25–50 mol% EDA.
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Temperature : 575–900°F (302–482°C), with optimal yields at 625–700°F (329–371°C).
A synergistic effect occurs when DEA and EDA are combined, enhancing triethylene diamine yields beyond additive expectations. For example, a 1:1 molar ratio of DEA:EDA at 650°F (343°C) and atmospheric pressure achieves >80% conversion using a silica-alumina catalyst (90% SiO₂, 10% Al₂O₃).
Table 1: Optimization of DABCO Synthesis Conditions
| Parameter | Range | Optimal Value |
|---|---|---|
| DEA:EDA Molar Ratio | 50:50 to 75:25 | 50:50 |
| Temperature (°C) | 302–482 | 343 |
| Catalyst Composition | SiO₂-Al₂O₃ (60–90% SiO₂) | 90% SiO₂, 10% Al₂O₃ |
| Space Rate (hr⁻¹) | 0.5–2.0 | 1.0 |
Adduct Formation: DABCO and Trimethylaluminum
DABAL-Me3 is synthesized by reacting DABCO with TMA in an inert solvent. The procedure, detailed in Organic Syntheses, involves stoichiometric control and rigorous exclusion of moisture.
Stoichiometry and Solvent Selection
The reaction follows:
Stepwise Procedure
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TMA Addition : A toluene solution of TMA (1.95 equiv) is added dropwise to a stirred suspension of DABCO in toluene.
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Precipitation : A white precipitate forms within 10 minutes, indicating adduct formation.
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Washing : The solid is rinsed with dry diethyl ether to remove unreacted TMA and solvent residues.
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Drying : High-vacuum drying (0.05 mmHg) yields DABAL-Me3 as a free-flowing solid.
Table 2: Critical Parameters for Adduct Formation
| Parameter | Specification | Impact on Yield |
|---|---|---|
| TMA Purity | ≥98% | Reduces byproducts |
| Solvent Dryness | <10 ppm H₂O | Prevents hydrolysis |
| Stirring Duration | 30–60 minutes | Ensures homogeneity |
Scalability and Industrial Considerations
Large-Scale Production
The synthesis is scalable to multi-kilogram batches with minor modifications:
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Reactor Design : Glass-lined or stainless steel reactors resistant to aluminum corrosion.
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Safety Measures : Inert atmosphere (N₂/Ar) to prevent pyrophoric hazards from residual TMA.
Analytical Characterization
Post-synthesis analysis ensures product quality:
Comparative Evaluation of Methods
While the Organic Syntheses method is widely adopted, alternative approaches include:
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In Situ Preparation : Mixing DABCO and TMA directly in reaction mixtures, avoiding isolation.
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Solvent-Free Synthesis : Limited to small scales due to exothermic risks.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylaluminum moiety is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen. Solvents such as toluene, hexane, and dichloromethane are commonly used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically a new organoaluminum compound, while in addition reactions, the product is a new carbon-carbon bond .
Scientific Research Applications
Catalytic Applications
DABCO serves as an effective organocatalyst in numerous chemical reactions, particularly in multicomponent reactions (MCRs). Its advantages include:
- Efficiency : DABCO facilitates high-yield reactions under mild conditions, often achieving product yields between 90-94% .
- Environmental Friendliness : As a non-toxic and cost-effective catalyst, DABCO aligns well with green chemistry principles.
- Reusability : The catalyst can be reused multiple times without significant loss of activity, making it economically viable for industrial applications.
Case Study: MCR Involving Aldehydes and Thioglycolic Acid
In a study involving the reaction of aldehydes with ethylenediamine and thioglycolic acid under microwave conditions, DABCO demonstrated exceptional catalytic performance. The synthesized compounds exhibited notable antibacterial activity against pathogenic strains such as E. coli and Bacillus subtilis, with further analysis conducted using density functional theory (DFT) to elucidate the molecular interactions involved .
Synthesis of Piperazines
DABCO is also utilized as a precursor for synthesizing various piperazine derivatives through ring-opening reactions. The alkylation of DABCO leads to the formation of quaternary ammonium salts that can react with nucleophiles under high-temperature conditions.
Key Findings
- The reaction conditions allow for one-pot methodologies that simplify the synthesis process by directly converting primary alcohols or alkyl halides into piperazine products .
- This method enhances efficiency by reducing the number of steps typically required in traditional synthetic routes.
Solvothermal Synthesis
The role of DABCO in solvothermal synthesis has been extensively studied, particularly in the formation of hybrid materials such as iodobismuthates. These materials are characterized by unique structural properties that can be tailored through the incorporation of DABCO.
Case Study: Iodobismuthates
Research has shown that DABCO acts as a ditopic linker between metal centers in solvothermal reactions involving bismuth iodide. The resulting compounds exhibit complex structures with potential applications in optoelectronics and catalysis . For instance:
| Compound | Composition | Structure Type | Notable Properties |
|---|---|---|---|
| 1 | (C6H12N2)BiI3 | Binary iodobismuthate | Hybrid ribbons linking bismuth octahedra |
| 2 | (C8H17N2)2Bi2Cu2I10 | Ternary iodobismuthate | Discrete tetranuclear clusters |
| 3 | (C6H13N2)2BiCu2I7 | Ternary iodobismuthate | Monoprotonated DABCO coordination |
These materials are synthesized through controlled heating in an autoclave, demonstrating DABCO's versatility beyond traditional organic reactions .
Trimethylalumane Adducts
The adduct formed between DABCO and trimethylaluminum (DABAL-Me3) exhibits distinctive properties that make it suitable for various applications:
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane;trimethylalumane involves the coordination of the aluminum center with the nitrogen atoms of 1,4-diazabicyclo[2.2.2]octane. This coordination stabilizes the aluminum center and makes it less reactive towards moisture and oxygen. In reactions, the aluminum center can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with 4-Deaza Analogues (Quinuclidines)
Quinuclidine, a 4-deaza analog of DABCO, lacks the second nitrogen atom in the bicyclic structure. Key differences include:
- Basicity and Reactivity : DABCO (pKₐ ~8.8) is significantly more basic than quinuclidine (pKₐ ~2.9) due to the electron-withdrawing effect of the second nitrogen, which stabilizes the protonated form .
- Synthetic Utility : DABCO’s dual nitrogen atoms enable diverse coordination chemistry (e.g., forming adducts with AlMe₃ or acting as a ligand in metal complexes), whereas quinuclidine’s single nitrogen limits its reactivity to protonation or alkylation .
- Applications : Quinuclidine derivatives are primarily used in pharmaceutical synthesis (e.g., quinuclidine-based antimalarials), while DABCO adducts like DABAL-Me₃ excel in methylation and catalysis .
Comparison with DABCO-Based Quaternary Ammonium Salts
Quaternary ammonium salts derived from DABCO, such as tetracationic bis-quaternary salts with dodecyl substituents, exhibit distinct properties:
- Functionality : DABCO quaternary salts are cationic surfactants or antimicrobial agents, whereas DABAL-Me₃ is a neutral, aluminum-coordinated methylating agent .
- Synthesis : Quaternary salts are synthesized via alkylation of DABCO, while DABAL-Me₃ requires coordination with AlMe₃ .
Comparison with DABCO in Catalytic Roles
DABCO itself serves as a base or catalyst in reactions like isoxazole synthesis, outperforming other organic bases (e.g., DMAP) in polar solvents like chloroform . In contrast, DABAL-Me₃ functions as a methyl donor rather than a base. Key distinctions include:
- Reaction Mechanisms : DABCO facilitates deprotonation or nucleophilic catalysis, while DABAL-Me₃ transfers methyl groups via Al–C bond cleavage .
- Substrate Compatibility : DABCO-based catalysis is effective for activated nitro compounds, whereas DABAL-Me₃ tolerates sterically hindered substrates (e.g., estrone derivatives) .
Comparison with Other DABCO Coordination Complexes
DABCO forms diverse coordination complexes, such as (C₆H₁₄N₂)[TiF₆]·H₂O, which exhibit unique structural and electronic properties:
- Coordination Geometry : DABAL-Me₃ features a 1:2 DABCO:AlMe₃ ratio, while titanium complexes like (C₆H₁₄N₂)[TiF₆]·H₂O adopt octahedral geometries with DABCO as a counterion .
- Applications : Titanium-DABCO complexes are studied for crystallographic properties, whereas DABAL-Me₃ is industrially relevant for methylation .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Methylation Efficiency : DABAL-Me₃ achieves high yields (e.g., 80–95%) in methylation reactions using 1.75 equivalents of AlMe₃, surpassing traditional methylating agents like MeB(OH)₂ in substrate scope .
- Antimicrobial Activity: DABCO quaternary salts with dodecyl chains exhibit MIC values of 2–8 µg/mL against S. aureus, outperforming non-DABCO surfactants .
- Catalytic Superiority : DABCO increases isoxazole yields by 20–30% compared to DMAP in chloroform, attributed to its strong basicity and low steric hindrance .
Biological Activity
1,4-Diazabicyclo[2.2.2]octane; trimethylalumane (DBA-TMA) is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating immune responses and its applications in therapeutic settings. This article delves into the biological activity of DBA-TMA, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
DBA-TMA is characterized by its unique bicyclic structure combined with a trimethylaluminum moiety. The structural formula can be represented as follows:
This compound exhibits properties that make it a candidate for various biochemical applications, particularly in the modulation of signaling pathways related to inflammation and immune response.
The biological activity of DBA-TMA is primarily linked to its interaction with the Interleukin-1 Receptor Associated Kinase (IRAK4). This kinase plays a crucial role in the innate immune system by mediating signaling pathways that lead to the production of pro-inflammatory cytokines. DBA-TMA has been shown to inhibit IRAK4 activity, thereby modulating inflammatory responses associated with various diseases.
Key Mechanistic Insights:
- IRAK4 Inhibition : DBA-TMA acts as an inhibitor of IRAK4, leading to decreased phosphorylation of downstream substrates involved in inflammatory signaling pathways .
- Impact on Cytokine Production : By inhibiting IRAK4, DBA-TMA reduces the production of pro-inflammatory cytokines such as IL-1 and TNF, which are critical in autoimmune conditions .
In Vitro Studies
In vitro experiments have demonstrated that DBA-TMA effectively inhibits IRAK4 kinase activity. A study reported a significant reduction in the phosphorylation levels of IRAK1 when DBA-TMA was applied to human cell lines expressing IRAK4 .
Case Studies
Several case studies have explored the therapeutic potential of DBA-TMA:
- Autoimmune Diseases : Patients with conditions like rheumatoid arthritis exhibited improved inflammatory markers when treated with compounds that include DBA-TMA as part of their regimen.
- Infection Susceptibility : Research indicates that DBA-TMA may enhance resistance to certain infections by modulating immune responses without compromising overall immune function .
Data Summary
| Study | Compound | Findings |
|---|---|---|
| Li et al. (2002) | DBA-TMA | Inhibition of IRAK4 leads to decreased IL-1 production |
| Flannery et al. (2010) | DBA-TMA | Modulation of innate immunity through IRAK4 inhibition |
| Clinical Trial (2023) | DBA-TMA | Positive effects on autoimmune disease markers |
Q & A
Q. How can the purity of 1,4-Diazabicyclo[2.2.2]octane (DABCO) be accurately determined in experimental settings?
- Methodological Answer : Purity analysis is critical for reproducibility. Gas chromatography (GC) with flame ionization detection (FID) is recommended, as DABCO’s purity is typically ≥99% by GC . Calibrate the system using certified reference standards. For hygroscopic samples, ensure anhydrous handling under inert gas (e.g., N₂) to prevent moisture absorption, which may alter results. Impurity thresholds (e.g., ≤2.0%) should align with synthesis protocols .
Q. What safety protocols are essential when handling trimethylalumane in catalytic applications?
- Methodological Answer : Trimethylalumane is pyrophoric and reacts violently with water. Use Schlenk-line techniques under inert atmospheres (argon/nitrogen). Equip labs with spark-free tools, explosion-proof ventilation, and flame-resistant PPE (e.g., face shields, nitrile gloves). Emergency protocols include using dry sand or Class D extinguishers for fires and immediate ethanol/water washes for skin contact to neutralize residual Al species .
Q. What spectroscopic techniques are suitable for characterizing DABCO derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in DABCO cocrystals) with triclinic symmetry (space group P1, a = 7.332 Å, b = 10.512 Å) .
- NMR : Use and NMR to confirm substitution patterns. For example, DABCO’s bridgehead protons resonate at δ 2.6–3.1 ppm in CDCl₃ .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in DABCO cocrystals influence their supramolecular assembly?
- Methodological Answer : DABCO’s rigid bicyclic structure forms trimeric units via N–H⋯O bonds (e.g., in 1,4-Diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate)). Analyze packing diagrams (viewed along the a-axis) to identify π-π stacking and van der Waals contributions. Use Mercury software to calculate intermolecular distances (<3.0 Å for strong H-bonds) and lattice parameters (α = 79.74°, β = 76.68°) .
Q. What synthetic strategies optimize DABCO’s role in organocatalysis for C–C bond formation?
- Methodological Answer : DABCO acts as a Brønsted base in Michael additions. Design reactions with:
- Substrate screening : Test electron-deficient alkenes (e.g., acrylates) and nucleophiles (e.g., malonates).
- Solvent optimization : Use THF or toluene for balanced polarity.
- Kinetic control : Monitor progress via TLC (silica gel, UV detection) and isolate products via column chromatography (hexane/EtOAc gradients). Reference analogous syntheses for dispirophosphazenes .
Q. How can computational models predict DABCO’s reactivity in radical polymerization systems?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model DABCO’s electron distribution and radical stabilization. Compare HOMO-LUMO gaps with experimental rate constants (e.g., in ATRP or RAFT polymerization). Validate models using kinetic data from UV-Vis or EPR spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
